![molecular formula C8H13F2NO2 B1482455 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid CAS No. 1872478-71-1](/img/structure/B1482455.png)
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities .
Action Environment
It is known that the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties may be impacted by the incorporation of rigidity into the linker region of bifunctional protein degraders .
Biological Activity
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H10F2N
- Molecular Weight : 173.17 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a difluoromethyl group, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that piperidine derivatives, including those with difluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
Compound B | A549 (lung) | 10 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Similar piperidine derivatives have been evaluated for their ability to inhibit COX-2 enzymes, which play a critical role in inflammation. Studies reported that certain analogs significantly reduced pro-inflammatory cytokines such as TNF-α and PGE-2 in vivo, indicating that this compound may exhibit comparable effects .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, thus supporting the hypothesis that this compound could have neuroprotective properties .
Case Studies
-
Cytotoxicity Assessment
- A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that compounds with difluoromethyl substitutions had enhanced cytotoxicity compared to their non-substituted counterparts.
- Findings : The IC50 values for the tested compounds ranged from 5 to 20 µM, with structural modifications leading to significant variations in activity.
-
Inflammation Model
- In an animal model of inflammation, the administration of piperidine derivatives resulted in a marked decrease in paw swelling and inflammatory markers.
- Results : The most active compounds reduced TNF-α levels by up to 64% compared to controls, highlighting their therapeutic potential in inflammatory diseases .
Scientific Research Applications
Research indicates that 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid exhibits significant biological activity, making it a candidate for various therapeutic applications. Its analogs have been studied for their effects on:
- CNS Disorders : Compounds similar to this compound have shown promise in treating conditions such as schizophrenia and depression due to their ability to modulate neurotransmitter systems .
- Anticancer Activity : Some studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Therapeutic Applications
The potential therapeutic applications of this compound can be categorized as follows:
Psychiatric Disorders
- Mechanism : The compound may act as a modulator of dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
- Case Studies : Clinical trials involving similar piperidine derivatives have demonstrated efficacy in reducing symptoms of anxiety and depression, suggesting potential for this compound in psychiatric treatments.
Pain Management
- Mechanism : Analogs have been investigated for their analgesic properties, potentially through modulation of pain pathways.
- Clinical Insights : Research indicates that piperidine-based compounds can provide relief from neuropathic pain, highlighting the need for further studies on this compound's effects.
Antitumor Activity
- Mechanism : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
- Research Findings : Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, warranting further investigation into the specific mechanisms of action for this compound.
Data Table: Summary of Applications
Application Area | Mechanism of Action | Notable Findings |
---|---|---|
Psychiatric Disorders | Modulation of dopamine/serotonin receptors | Efficacy in anxiety/depression |
Pain Management | Modulation of pain pathways | Analgesic properties observed |
Antitumor Activity | Induction of apoptosis in cancer cells | Inhibition of cell proliferation |
Properties
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBWVPGLPVSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.